molecular formula C11H15N3 B116845 N,N-Diethyl-1H-benzo[d]imidazol-1-amine CAS No. 148320-48-3

N,N-Diethyl-1H-benzo[d]imidazol-1-amine

Cat. No. B116845
M. Wt: 189.26 g/mol
InChI Key: DFOYVMHOOZXMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diethyl-1H-benzo[d]imidazol-1-amine, also known as DEBA, is a chemical compound that has gained significant attention in scientific research due to its potential pharmaceutical applications. DEBA belongs to the class of benzimidazole derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism Of Action

The mechanism of action of N,N-Diethyl-1H-benzo[d]imidazol-1-amine is not fully understood. However, it has been suggested that N,N-Diethyl-1H-benzo[d]imidazol-1-amine may exert its biological activities through the inhibition of various enzymes and signaling pathways. For example, N,N-Diethyl-1H-benzo[d]imidazol-1-amine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. N,N-Diethyl-1H-benzo[d]imidazol-1-amine has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.

Biochemical And Physiological Effects

N,N-Diethyl-1H-benzo[d]imidazol-1-amine has been found to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N,N-Diethyl-1H-benzo[d]imidazol-1-amine can induce apoptosis, a process of programmed cell death, in cancer cells. N,N-Diethyl-1H-benzo[d]imidazol-1-amine has also been found to inhibit the migration and invasion of cancer cells. In vivo studies have shown that N,N-Diethyl-1H-benzo[d]imidazol-1-amine can inhibit tumor growth and metastasis in animal models. N,N-Diethyl-1H-benzo[d]imidazol-1-amine has also been found to exhibit anti-inflammatory and antioxidant activities.

Advantages And Limitations For Lab Experiments

N,N-Diethyl-1H-benzo[d]imidazol-1-amine has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It exhibits a wide range of biological activities, making it a versatile compound for various research applications. However, N,N-Diethyl-1H-benzo[d]imidazol-1-amine also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity. Additionally, N,N-Diethyl-1H-benzo[d]imidazol-1-amine has not yet been extensively studied in clinical trials, which limits its potential for pharmaceutical applications.

Future Directions

There are several future directions for research on N,N-Diethyl-1H-benzo[d]imidazol-1-amine. One direction is to further investigate its mechanism of action and optimize its biological activity. Another direction is to study its potential for combination therapy with other anticancer drugs. Additionally, N,N-Diethyl-1H-benzo[d]imidazol-1-amine could be studied for its potential in the treatment of viral and bacterial infections. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N,N-Diethyl-1H-benzo[d]imidazol-1-amine for pharmaceutical applications.
Conclusion
N,N-Diethyl-1H-benzo[d]imidazol-1-amine is a benzimidazole derivative that has gained significant attention in scientific research due to its potential pharmaceutical applications. It exhibits a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. N,N-Diethyl-1H-benzo[d]imidazol-1-amine can be synthesized through a two-step process and its purity can be confirmed using spectroscopic techniques. Although N,N-Diethyl-1H-benzo[d]imidazol-1-amine has several advantages for lab experiments, its mechanism of action is not fully understood and its potential for pharmaceutical applications has not yet been extensively studied. Nevertheless, there are several future directions for research on N,N-Diethyl-1H-benzo[d]imidazol-1-amine, including further investigation of its mechanism of action and clinical trials to evaluate its safety and efficacy.

Synthesis Methods

N,N-Diethyl-1H-benzo[d]imidazol-1-amine can be synthesized through a two-step process. The first step involves the reaction of 2-nitroaniline with diethylamine in the presence of a reducing agent such as iron powder to form 2-amino-N,N-diethylaniline. The second step involves the reaction of 2-amino-N,N-diethylaniline with 2-chlorobenzonitrile in the presence of a base such as potassium carbonate to form N,N-Diethyl-1H-benzo[d]imidazol-1-amine. The purity of the synthesized N,N-Diethyl-1H-benzo[d]imidazol-1-amine can be confirmed using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

N,N-Diethyl-1H-benzo[d]imidazol-1-amine has been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. In anticancer research, N,N-Diethyl-1H-benzo[d]imidazol-1-amine has been shown to inhibit the growth of various cancer cell lines, including breast cancer, liver cancer, and lung cancer. In antiviral research, N,N-Diethyl-1H-benzo[d]imidazol-1-amine has been found to inhibit the replication of hepatitis C virus and herpes simplex virus. In antibacterial research, N,N-Diethyl-1H-benzo[d]imidazol-1-amine has been shown to exhibit activity against both Gram-positive and Gram-negative bacteria.

properties

CAS RN

148320-48-3

Product Name

N,N-Diethyl-1H-benzo[d]imidazol-1-amine

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N,N-diethylbenzimidazol-1-amine

InChI

InChI=1S/C11H15N3/c1-3-13(4-2)14-9-12-10-7-5-6-8-11(10)14/h5-9H,3-4H2,1-2H3

InChI Key

DFOYVMHOOZXMFD-UHFFFAOYSA-N

SMILES

CCN(CC)N1C=NC2=CC=CC=C21

Canonical SMILES

CCN(CC)N1C=NC2=CC=CC=C21

synonyms

1H-Benzimidazol-1-amine,N,N-diethyl-(9CI)

Origin of Product

United States

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